Acetyl-1-13C bromide
Overview
Description
Acetyl-1-13C bromide: is an isotopically labeled compound where the carbon-13 isotope is incorporated into the acetyl group. This compound is a variant of acetyl bromide, which is an acyl bromide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-1-13C bromide can be synthesized by reacting 1-13C labeled acetate with phosphorus tribromide. The reaction proceeds via the formation of a mixed anhydride, which then reacts with acetic anhydride to form the acetyl bromide. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetyl-1-13C bromide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form acetic acid and hydrogen bromide.
Substitution Reactions: Reacts with alcohols and amines to produce acetate esters and acetamides, respectively.
Acylation Reactions: Used in Friedel-Crafts acylation to introduce an acyl group into aromatic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Substitution Reactions: Alcohols or amines, often in the presence of a base to neutralize the hydrogen bromide formed.
Acylation Reactions: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.
Major Products:
Hydrolysis: Acetic acid and hydrogen bromide.
Substitution Reactions: Acetate esters and acetamides.
Acylation Reactions: Acylated aromatic compounds
Scientific Research Applications
Acetyl-1-13C bromide has a variety of applications in scientific research:
Mechanism of Action
The mechanism of action of acetyl-1-13C bromide involves its role as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The carbon-13 isotope allows for detailed tracking of these reactions using NMR spectroscopy, providing insights into the reaction pathways and intermediates .
Comparison with Similar Compounds
Acetyl bromide: The non-labeled version of acetyl-1-13C bromide, used in similar reactions but without the isotopic labeling.
Acetyl chloride: Another acyl halide with similar reactivity but containing chlorine instead of bromine.
Propionyl bromide: An acyl bromide with an additional carbon in the acyl group, used in similar acylation reactions.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where tracking the fate of the acetyl group is essential .
Properties
IUPAC Name |
acetyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXACINHVKSMDR-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481740 | |
Record name | Acetyl-1-13C bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79385-25-4 | |
Record name | Acetyl-1-13C bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79385-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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